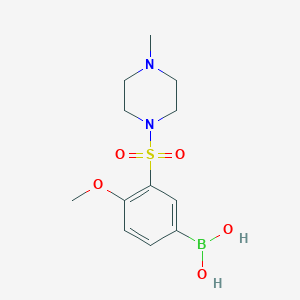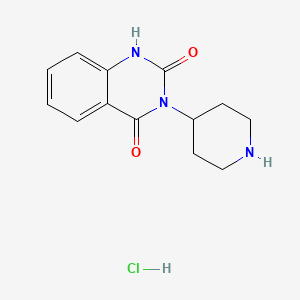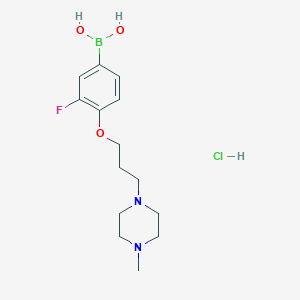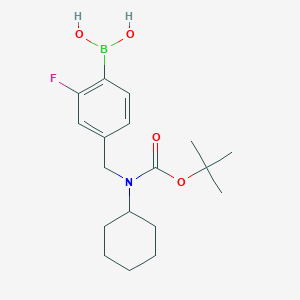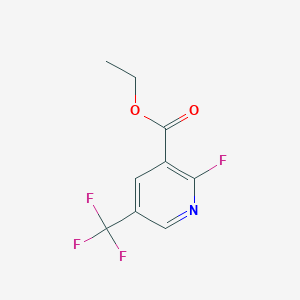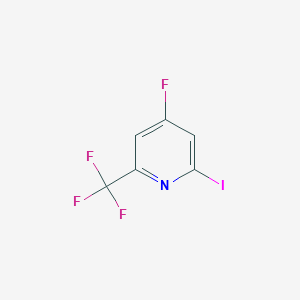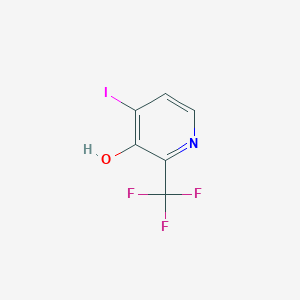
(2S)-3-(2-Carboxyethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Vue d'ensemble
Description
(2S)-3-(2-Carboxyethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a useful research compound. Its molecular formula is C21H21NO6S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-3-(2-Carboxyethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-3-(2-Carboxyethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fmoc-Cys(Trt)-OH: A Comprehensive Analysis of Scientific Research Applications
Peptide Synthesis: Fmoc-Cys(Trt)-OH is primarily used in the field of peptide synthesis. It is a protected amino acid derivative that allows for the selective formation of peptide bonds without unwanted side reactions. The Fmoc group protects the amino group during synthesis and can be removed under basic conditions, while the Trt group protects the thiol side chain of cysteine and can be removed under acidic conditions .
Protein Engineering: In protein engineering, Fmoc-Cys(Trt)-OH is used to introduce cysteine residues into peptides or proteins at specific locations. This is particularly useful for creating disulfide bridges, which can improve stability and functionality of the engineered proteins .
Drug Discovery: The compound is also valuable in drug discovery, where it is used to synthesize peptides that mimic parts of proteins or enzymes to inhibit their function or to serve as potential drug candidates .
Bioconjugation: Fmoc-Cys(Trt)-OH plays a role in bioconjugation techniques, where it is used to attach various molecules to peptides or proteins, such as fluorescent labels or therapeutic agents, via the cysteine residue .
Biomaterials Development: In biomaterials science, this compound is utilized to create peptides that self-assemble into nanostructures or hydrogels for drug delivery systems or tissue engineering applications .
Analytical Chemistry: Analytical chemists use Fmoc-Cys(Trt)-OH for preparing standards and controls in mass spectrometry or chromatography to identify or quantify peptides and proteins in complex samples .
Structural Biology: Structural biologists employ this compound in X-ray crystallography and NMR spectroscopy for solving the structures of peptides and proteins, which is crucial for understanding their function and interaction with other molecules .
Immunology: Lastly, Fmoc-Cys(Trt)-OH is used in immunology research to synthesize peptides that serve as antigens for antibody production or for studying immune responses .
Propriétés
IUPAC Name |
(2S)-3-(2-carboxyethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S/c23-19(24)9-10-29-12-18(20(25)26)22-21(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,27)(H,23,24)(H,25,26)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNUYRWJAGKPHE-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 98006677 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




